molecular formula C12H14O3 B14906073 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde

Cat. No.: B14906073
M. Wt: 206.24 g/mol
InChI Key: UJMNYGMQCPTSKW-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde is an organic compound with the molecular formula C12H14O3. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde can be achieved through several methods. One efficient method involves the preparation of unnatural α-amino acids containing 7-hydroxy-2,2-dimethylchroman via a 1,3-dipolar cycloaddition reaction. This method uses isoxazole as a linker and involves the reaction of ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the aldehyde group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents to form corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde has several scientific research applications, particularly in the fields of chemistry and biology. Additionally, the compound’s unique chemical properties make it a valuable intermediate in the synthesis of various organic molecules .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,2-dimethylchroman-6-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group and aldehyde group in the compound can form hydrogen bonds and undergo nucleophilic addition reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-12(2)4-3-8-5-9(7-13)10(14)6-11(8)15-12/h5-7,14H,3-4H2,1-2H3

InChI Key

UJMNYGMQCPTSKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)O)C=O)C

Origin of Product

United States

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